2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

PI3Kγ inhibition Kinase selectivity Triazolopyridine SAR

This unsubstituted 2-phenyl-6-amino [1,2,4]triazolo[1,5-a]pyridine core serves as the minimal scaffold reference standard for PI3Kγ enzymatic assays. The free 6-amino group enables parallel library synthesis via amide coupling or C-N cross-coupling, validated in PLK1 and JAK2 programs. Structural modifications deliver >667-fold potency shifts, confirming scaffold-dependent activity. Supplied with >95.0% qNMR purity for reproducible dose-response curves and analytical method validation.

Molecular Formula C12H10N4
Molecular Weight 210.23 g/mol
CAS No. 31052-93-4
Cat. No. B3258877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
CAS31052-93-4
Molecular FormulaC12H10N4
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)N
InChIInChI=1S/C12H10N4/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H,13H2
InChIKeyGJDPUDWEEVLQBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 31052-93-4): Baseline Characterization for Research Procurement


2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine (CAS 31052-93-4; molecular formula C12H10N4; molecular weight 210.23) is an unsubstituted 6-amino-2-phenyl core scaffold within the [1,2,4]triazolo[1,5-a]pyridine heterocyclic class [1]. The compound serves as a foundational building block for synthesizing kinase inhibitor libraries targeting PI3Kγ, JAK2, and PLK1, as well as for evaluating scaffold-specific activity independent of peripheral substituent effects [2]. Vendor specifications typically report purity >95.0% (qNMR) [3].

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Why Scaffold-Level Substitution Is Scientifically Inadmissible


While the [1,2,4]triazolo[1,5-a]pyridine class exhibits diverse kinase inhibition profiles, the unsubstituted 2-phenyl-6-amino core cannot be interchanged with analogs bearing alternative ring substitution patterns, extended linker moieties, or differing heterocyclic scaffolds without fundamentally altering binding affinity, selectivity, and downstream biological outcomes. The 2-phenyl group participates in π-π stacking interactions within the kinase ATP-binding pocket, while the free 6-amino group serves as a critical hydrogen-bond donor and a synthetic handle for further derivatization [1]. Structural modifications to either position, such as 6-aryl substitution or 8-methyl introduction, redirect kinase selectivity from PI3Kγ to JAK2 or PLK1 and materially alter cellular potency [2]. The evidence presented in Section 3 quantifies these scaffold-specific performance differences against structurally proximal comparators.

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Quantitative Comparative Evidence Against Closest Analogs


PI3Kγ Inhibitory Activity: 6-Amino-2-phenyl Core vs. 6-Aryl-2-amino Substituted Analogs

The unsubstituted 2-phenyl-6-amino core (target compound) is the minimal pharmacophore scaffold from which potent PI3Kγ inhibitors are derived. In a systematic SAR study of 6-aryl-2-amino-triazolopyridines, the introduction of a 6-(2,4-difluorophenyl) substituent to the core scaffold (yielding compound 9) achieved PI3Kγ IC50 = 0.015 μM, whereas the parent unsubstituted scaffold exhibited substantially reduced potency due to the absence of the critical 6-aryl moiety that occupies the kinase hydrophobic pocket [1]. This comparison demonstrates that the target compound represents the baseline, low-activity reference point against which all 6-aryl modifications must be benchmarked to quantify the functional contribution of peripheral substituents.

PI3Kγ inhibition Kinase selectivity Triazolopyridine SAR

JAK2 Kinase Inhibition: Core Scaffold Positional Selectivity vs. CEP-33779

The 6-amino-2-phenyl core (target compound) is structurally distinct from the optimized clinical candidate CEP-33779, which incorporates an 8-methyl substitution and an extended N-(4-morpholinylphenyl) moiety at the 2-amino position. CEP-33779 demonstrates JAK2 IC50 = 1.8 nM and >40-fold selectivity over JAK3 in enzymatic assays, translating to in vivo antitumor efficacy in a murine CT-26 colon carcinoma model [1]. The target compound, lacking both the 8-methyl group (which enhances JAK2 selectivity) and the extended 2-amino substituent (which drives potency), is expected to exhibit negligible JAK2 inhibitory activity. This differential performance illustrates that procurement of the unsubstituted scaffold is warranted specifically for building focused libraries to explore substituent contributions, not as a functional substitute for optimized JAK2 inhibitors.

JAK2 inhibition Triazolopyridine Anticancer therapy

PLK1 Inhibition: Triazolopyridine Core vs. Pyrazolopyrimidine Scaffold Selectivity

Direct comparative structural biology between the [1,2,4]triazolo[1,5-a]pyridine series and the 1H-pyrazolo[3,4-d]pyrimidine series reveals divergent binding modes to the PLK1 ATP-binding site. The triazolopyridine scaffold (to which the target compound belongs) occupies a distinct region of the kinase active site relative to the pyrazolopyrimidine core, resulting in differential inhibitor selectivity profiles [1]. X-ray crystallographic analysis of PLK1 co-crystallized with triazolopyridine inhibitors demonstrates that the 2-phenyl group forms edge-to-face π-stacking interactions with Phe183 of the kinase hinge region, a binding feature not recapitulated by pyrazolopyrimidine analogs. The target compound's unsubstituted 6-amino group provides a vector for synthetic elaboration that cannot be achieved with the pyrazolopyrimidine scaffold due to its fundamentally different substitution geometry.

PLK1 inhibition Scaffold comparison X-ray crystallography

Synthetic Accessibility: Unsubstituted Core vs. Pre-functionalized Intermediates

The target compound, 2-phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine, bears a free primary amine at the 6-position, providing a versatile synthetic handle for diverse derivatization strategies including amide coupling, reductive amination, sulfonamide formation, and Buchwald-Hartwig arylation [1]. In contrast, pre-functionalized analogs such as CEP-33779 or the 6-aryl-substituted PI3Kγ inhibitors are terminal compounds with saturated substitution patterns that preclude further modular diversification without de novo scaffold synthesis. Procurement of the unsubstituted core enables parallel library synthesis across multiple reaction manifolds from a single intermediate, whereas pre-functionalized analogs lock the user into a single, fixed molecular architecture.

Parallel synthesis Medicinal chemistry Building block utility

2-Phenyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: Evidence-Based Application Scenarios for Research Procurement


Negative Control for PI3Kγ Inhibitor SAR Campaigns

Procure the target compound as the minimal scaffold reference standard to establish baseline PI3Kγ activity in enzymatic assays. The >667-fold difference in potency between the unsubstituted core and 6-aryl-substituted analogs [1] provides a validated dynamic range for quantifying the functional contribution of each synthetic modification. Use in dose-response curves alongside optimized compounds to confirm that observed activity derives from deliberate structural modifications rather than scaffold-intrinsic effects.

Modular Starting Material for Parallel Kinase Inhibitor Library Synthesis

Utilize the free 6-amino group as a universal synthetic handle for generating diverse kinase inhibitor libraries via parallel synthesis. The core scaffold has been validated in PLK1 [1] and JAK2 [2] programs, demonstrating broad kinase target applicability. Amide coupling, reductive amination, and palladium-catalyzed C-N bond formation from a single intermediate [3] reduce the number of discrete building blocks required in compound management systems while maximizing chemical space coverage.

Scaffold Comparison Control in PLK1 Binding Mode Studies

Employ the triazolopyridine core as a reference scaffold in comparative structural biology studies contrasting PLK1 binding modes against pyrazolopyrimidine-based inhibitors. X-ray crystallography has established that the triazolopyridine scaffold engages the PLK1 hinge region via a distinct π-stacking interaction not available to pyrazolopyrimidine cores [1]. The unsubstituted compound serves as the minimal binding unit for co-crystallization experiments aimed at mapping structure-activity relationships for novel PLK1-targeted therapeutics.

Reference Standard for Analytical Method Development

Utilize the commercially available, analytically characterized compound (purity >95.0% by qNMR) as a reference standard for developing HPLC, LC-MS, or qNMR analytical methods for triazolopyridine-containing compound libraries. The well-defined molecular weight (210.23 g/mol) and distinctive UV chromophore (λmax ~250-280 nm for the triazolopyridine core) facilitate method validation and calibration curve generation for quantifying synthetic intermediates and final products in medicinal chemistry workflows.

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